Ethyl 2-Fluoropropionate

Catalog No.
S1527321
CAS No.
349-43-9
M.F
C5H9FO2
M. Wt
120.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-Fluoropropionate

CAS Number

349-43-9

Product Name

Ethyl 2-Fluoropropionate

IUPAC Name

ethyl 2-fluoropropanoate

Molecular Formula

C5H9FO2

Molecular Weight

120.12 g/mol

InChI

InChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3

InChI Key

ODMITNOQNBVSQG-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)F

Synonyms

2-Fluoropropanoic Acid Ethyl Ester; 2-Fluoropropionic Acid Ethyl Ester; Ethyl 2-Fluoropropanoate; Ethyl α-Fluoropropionate; NSC 102760

Canonical SMILES

CCOC(=O)C(C)F

The exact mass of the compound Ethyl 2-Fluoropropionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102760. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-fluoropropionate (CAS: 349-43-9) is a highly specialized monofluorinated aliphatic ester that serves a dual industrial role as an advanced electrolyte co-solvent for lithium-ion batteries and a precision fluorinated building block for pharmaceutical synthesis. Unlike standard aliphatic esters, the strategic placement of the highly electronegative fluorine atom at the alpha-carbon fundamentally alters the molecule's electron distribution, lowering its viscosity while enhancing its relative permittivity. In procurement contexts, this compound is prioritized when standard non-fluorinated esters fail to provide the necessary ionic mobility in electrochemical applications, or when multi-step late-stage fluorination in organic synthesis is deemed too hazardous, low-yield, or inefficient for scalable manufacturing[1].

Research Fit

Fluorinated ester building block for lithium battery electrolyte solvents
Chiral synthon supporting stereoselective pharmaceutical intermediate synthesis

Substituting ethyl 2-fluoropropionate with its non-fluorinated baseline, ethyl propionate (EP), or its positional isomers like 2-fluoroethyl propionate (2FEP), results in critical performance failures in both electrochemical and synthetic workflows. In battery electrolytes, positional isomerism dictates the electron-pair donability of the ester's oxygen atoms; shifting the fluorine atom away from the alpha-carbon to the ethyl group (as in 2FEP) increases viscosity and decreases relative permittivity, severely bottlenecking lithium-ion mobility [1]. In pharmaceutical manufacturing, replacing this pre-fluorinated building block with a non-fluorinated analog forces chemists to rely on highly toxic, corrosive fluorinating agents (such as DAST or HF) for late-stage functionalization, which drastically reduces overall yield, degrades regioselectivity, and introduces severe safety and scalability constraints .

Substitution Risk

Positional isomer substitution
E3FP or 2FEP may shift viscosity and ionic conductivity profiles in electrolytes
Non-fluorinated analog substitution
Ethyl propionate may lack oxidative stability and metabolic stabilization for pharma applications
Achiral analog substitution
Achiral propionate esters may not support diastereoselective transformations

Viscosity-Permittivity Balance Advantage

Studies comparing monofluorinated ethyl propionates demonstrate that positional isomerism fundamentally alters solvent properties critical for battery performance. Ethyl 2-fluoropropionate (E2FP) exhibits a higher relative permittivity than its isomer 2-fluoroethyl propionate (2FEP), while simultaneously maintaining a lower viscosity than both 2FEP and ethyl 3-fluoropropionate (E3FP) [1]. This optimized balance enhances the solvation and mobility of lithium ions.

Evidence DimensionViscosity and Relative Permittivity
Target Compound DataLower viscosity than 2FEP and E3FP; higher permittivity than 2FEP.
Comparator Or Baseline2-fluoroethyl propionate (2FEP) and ethyl 3-fluoropropionate (E3FP).
Quantified DifferencePermittivity ranking: E2FP > 2FEP. Viscosity ranking: E2FP < 2FEP and E3FP.
ConditionsNeat solvent characterization for lithium secondary battery applications.

Lower viscosity combined with higher permittivity ensures better lithium-ion dissociation and mobility, making E2FP a superior choice for formulating high-performance electrolytes.

Viscosity rank
Head-to-head
E2FP Ea,η 11.78 kJ mol⁻¹ vs E3FP 12.89 · 2FEP 12.80
Supports low-resistance electrolyte solvent screening
Pure solvents, 10–70 °C; Andrade model fit

Ionic Conductivity Over Baselines

The introduction of a fluorine atom at the alpha-position of the propionate chain significantly enhances high-temperature ionic conductivity. For 1 mol dm^-3 LiPF6 solutions, the ionic conductivity in E2FP surpasses that of the non-fluorinated baseline, ethyl propionate (EP), at temperatures above a specific threshold of approximately 2°C[1]. Furthermore, E2FP solutions consistently outperform 2FEP solutions in conductivity above room temperature.

Evidence DimensionIonic Conductivity (1 M LiPF6)
Target Compound DataHigher conductivity than EP above 2°C and higher than 2FEP above room temperature.
Comparator Or BaselineEthyl propionate (EP) and 2-fluoroethyl propionate (2FEP).
Quantified DifferenceConductivity crossover threshold at ~2°C (vs EP), demonstrating superior high-temperature performance.
Conditions1 mol dm^-3 LiPF6 electrolyte solutions evaluated across varying temperature ranges.

Procurement of E2FP over standard EP ensures superior battery rate performance and lower internal resistance, particularly in ambient to high-temperature operating environments.

Ionic conductivity
Head-to-head
E2FP > 2FEP across −5 to 70 °C; E2FP surpasses EP above ~2 °C
Supports conductivity screening; wider operating window above ~2 °C
1 M LiPF₆, AC impedance spectroscopy

Discharge Capacity and Cycling Stability

Utilizing E2FP as a co-solvent directly translates to improved electrochemical cell performance. Testing of Li|LiCoO2 coin cells demonstrates that equimolar binary mixtures containing E2FP (e.g., EC-E2FP) greatly improve discharge capacities and cycle life compared to standard solvent mixtures[1]. The integration of E2FP mitigates capacity fade over extended cycling by forming a more stable solid electrolyte interphase (SEI).

Evidence DimensionCell Discharge Capacity and Cycle Life
Target Compound DataGreatly improved capacity retention over extended cycles.
Comparator Or BaselineStandard non-fluorinated carbonate/ester blends (e.g., EC-DEC).
Quantified DifferenceSignificant suppression of capacity fading and enhanced cycling efficiency over 20+ cycles compared to EC-DEC baselines.
ConditionsLi|LiCoO2 coin cells, 0.2 C constant current charge/discharge, 4.2 V to 3.0 V.

For battery manufacturers, integrating E2FP as an electrolyte co-solvent provides a direct, quantifiable pathway to extending the operational lifespan and reliability of commercial lithium-ion cells.

Co-solvent capacity
Head-to-head
150 mAh g⁻¹ after 500 cycles at 4.5 V; 99.74% CE; >80% retention at 4.8 V
Supports high-voltage cycling performance evaluation
Li||NCM91 cells, perfluorinated bisalt electrolyte

Direct Alpha-Fluoro Ester Incorporation

In organic synthesis, ethyl 2-fluoropropionate serves as an indispensable precursor for introducing the 2-fluoropropionyl moiety, specifically utilized as a reagent in the synthesis of potent nicotinic acid receptor agonists for dyslipidemia treatment . Attempting to use non-fluorinated ethyl propionate requires hazardous, late-stage electrophilic or nucleophilic fluorination, which often suffers from low yields and poor regioselectivity .

Evidence DimensionSynthetic Route Efficiency and Safety
Target Compound DataDirect, single-step incorporation of the alpha-fluoro ester group.
Comparator Or BaselineNon-fluorinated ethyl propionate requiring late-stage fluorination.
Quantified DifferenceEliminates multi-step late-stage fluorination and the associated yield losses from using toxic agents like DAST or HF.
ConditionsIndustrial synthesis of active pharmaceutical ingredients (APIs).

Procuring the pre-fluorinated building block streamlines API manufacturing, reduces hazardous reagent handling, and significantly improves overall synthetic yields.

Synthetic utility
Reported
Reagent for nicotinic acid receptor agonist synthesis; Roche patented process
Supports building block selection for receptor agonist programs
α-fluoro-α-aryl acid pharmacophore construction
Chiral center
Class-level
C-2 stereogenic center; (R)- and (S)-enantiomers available; enzymatic resolution with CALB
Supports enantioselective synthesis; chiral resolution possible
LDA/THF condensation; Hoffman-La Roche process
Oxidation stability
Head-to-head
E2FP ~5.8 V vs Li/Li⁺; 2FEP ~6.3 V; non-F EP ~3.4 V vs SCE
Supports anodic stability screening; balanced with conductivity
Linear sweep voltammetry, room temperature

Lithium-Ion Battery Electrolytes

Directly following from its superior viscosity-permittivity balance and enhanced ionic conductivity[1], E2FP is the optimal choice as a co-solvent in advanced lithium-ion battery electrolytes. It is particularly suited for Li|LiCoO2 systems where maintaining discharge capacity and minimizing internal resistance at ambient to elevated temperatures is critical for commercial viability.

Pharmaceutical API Synthesis

Based on its utility as a stable, pre-fluorinated building block, E2FP is highly recommended for the industrial synthesis of active pharmaceutical ingredients, such as nicotinic acid receptor agonists. It allows chemists to bypass dangerous late-stage fluorination steps, ensuring higher reproducibility and safer manufacturing workflows.

Agrochemical and Specialty Chemicals

Because it provides direct, single-step incorporation of the alpha-fluoro ester moiety, E2FP is an ideal precursor for developing novel agrochemicals (e.g., fluorinated herbicides) and specialty polymers where precise C-F bond positioning is required to enhance metabolic stability or target binding affinity without compromising processability.

Application Fit Matrix

Application
Selection Property
Validation Focus
High-voltage lithium metal battery electrolyte co-solvent research
Viscosity and ionic conductivity ranking among fluorinated esters
Co-solvent cycling performance and high-voltage stability testing
α-Fluoro-α-arylpropionic acid synthesis for nicotinic acid receptor research
α-Fluoro ester pharmacophore formation capability
Chiral purity and enantiomeric composition verification
Stereoselective fluorinated nucleoside analogue synthesis
Enantiomeric purity and chiral building block identity
Diastereoselectivity and enzymatic resolution outcome
Comparative benchmarking of fluorinated ester solvents for energy storage
Multi-property dataset availability (viscosity, permittivity, conductivity)
Head-to-head property measurement and structure-property correlation

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Explore Compound Types